molecular formula C10H21BO2 B14405071 5-tert-Butyl-2-(propan-2-yl)-1,3,2-dioxaborinane CAS No. 89561-37-5

5-tert-Butyl-2-(propan-2-yl)-1,3,2-dioxaborinane

Cat. No.: B14405071
CAS No.: 89561-37-5
M. Wt: 184.09 g/mol
InChI Key: AXBCVXRXMGAZMU-UHFFFAOYSA-N
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Description

5-tert-Butyl-2-(propan-2-yl)-1,3,2-dioxaborinane is an organic compound that belongs to the class of boron-containing heterocycles. This compound is characterized by the presence of a boron atom within a dioxaborinane ring, which is substituted with tert-butyl and isopropyl groups. The unique structure of this compound imparts specific chemical properties that make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-tert-Butyl-2-(propan-2-yl)-1,3,2-dioxaborinane typically involves the reaction of boronic acids or boronates with diols under controlled conditions. One common method includes the reaction of tert-butylboronic acid with isopropyl glycol in the presence of a catalyst such as palladium or platinum. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation of the boron compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, purification techniques such as distillation or chromatography are employed to isolate the desired product from reaction by-products.

Chemical Reactions Analysis

Types of Reactions

5-tert-Butyl-2-(propan-2-yl)-1,3,2-dioxaborinane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or borate esters.

    Reduction: Reduction reactions can convert the boron atom to a different oxidation state.

    Substitution: The tert-butyl and isopropyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenating agents for substitution. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include boronic acids, borate esters, and substituted dioxaborinanes. These products are valuable intermediates in organic synthesis and materials science.

Scientific Research Applications

5-tert-Butyl-2-(propan-2-yl)-1,3,2-dioxaborinane has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: The compound is employed in the development of boron-containing drugs and as a tool for studying boron metabolism in biological systems.

    Industry: The compound is used in the production of advanced materials, including boron-doped semiconductors and catalysts.

Mechanism of Action

The mechanism of action of 5-tert-Butyl-2-(propan-2-yl)-1,3,2-dioxaborinane involves the interaction of the boron atom with various molecular targets. In biological systems, the boron atom can form reversible covalent bonds with biomolecules such as enzymes and nucleic acids, modulating their activity. The dioxaborinane ring structure also allows for specific interactions with other chemical species, facilitating its use in catalysis and materials science.

Comparison with Similar Compounds

Similar Compounds

    5-tert-Butyl-2-hydroxybenzaldehyde: Another boron-containing compound with similar reactivity patterns.

    tert-Butyl carbamate: A compound with a tert-butyl group but different functional groups and reactivity.

    Pinacol boronic esters: Compounds with similar boron-containing structures used in organic synthesis.

Uniqueness

5-tert-Butyl-2-(propan-2-yl)-1,3,2-dioxaborinane is unique due to its specific combination of tert-butyl and isopropyl groups, which impart distinct steric and electronic properties. These properties enhance its stability and reactivity, making it a valuable compound in various applications.

Properties

CAS No.

89561-37-5

Molecular Formula

C10H21BO2

Molecular Weight

184.09 g/mol

IUPAC Name

5-tert-butyl-2-propan-2-yl-1,3,2-dioxaborinane

InChI

InChI=1S/C10H21BO2/c1-8(2)11-12-6-9(7-13-11)10(3,4)5/h8-9H,6-7H2,1-5H3

InChI Key

AXBCVXRXMGAZMU-UHFFFAOYSA-N

Canonical SMILES

B1(OCC(CO1)C(C)(C)C)C(C)C

Origin of Product

United States

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